[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-
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Overview
Description
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a bipyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine typically involves multi-step organic reactions. One common approach is the nitration of a bipyridine precursor followed by amination. The nitration step can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts (such as palladium on carbon), nitric acid, sulfuric acid, and various amines. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include amino derivatives, nitroso compounds, and substituted bipyridines. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl-substituted bipyridines and related heterocyclic compounds. Examples include:
- N-(2-Nitrophenyl)-[3,4’-bipyridin]-5-amine
- N-(4-Nitrophenyl)-[3,4’-bipyridin]-5-amine
- 4,4’-((3-Nitrophenyl)methylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) compound with picric acid .
Uniqueness
N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .
Properties
CAS No. |
821784-38-7 |
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Molecular Formula |
C16H12N4O2 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12N4O2/c21-20(22)16-3-1-2-14(9-16)19-15-8-13(10-18-11-15)12-4-6-17-7-5-12/h1-11,19H |
InChI Key |
ARBUMXHUYKBGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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